molecular formula C21H39NO4 B8071449 (2S)-3-Hydroxy-1-palmitoylpyrrolidine-2-carboxylic acid

(2S)-3-Hydroxy-1-palmitoylpyrrolidine-2-carboxylic acid

Cat. No.: B8071449
M. Wt: 369.5 g/mol
InChI Key: FMUMUAYILUQEQG-IJHRGXPZSA-N
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Description

(2S)-3-Hydroxy-1-palmitoylpyrrolidine-2-carboxylic acid is a synthetic compound with a unique structure that combines a pyrrolidine ring with a palmitoyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Hydroxy-1-palmitoylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Palmitoyl Group: The palmitoyl group can be introduced through an acylation reaction using palmitoyl chloride and a suitable base.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using an oxidizing agent such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Hydroxy-1-palmitoylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

(2S)-3-Hydroxy-1-palmitoylpyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-Hydroxy-1-palmitoylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the palmitoyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-Hydroxy-1-stearoylpyrrolidine-2-carboxylic acid: Similar structure with a stearoyl group instead of a palmitoyl group.

    (2S)-3-Hydroxy-1-lauroylpyrrolidine-2-carboxylic acid: Similar structure with a lauroyl group instead of a palmitoyl group.

    (2S)-3-Hydroxy-1-myristoylpyrrolidine-2-carboxylic acid: Similar structure with a myristoyl group instead of a palmitoyl group.

Uniqueness

(2S)-3-Hydroxy-1-palmitoylpyrrolidine-2-carboxylic acid is unique due to its specific combination of a palmitoyl group and a hydroxyl group on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-1-hexadecanoyl-3-hydroxypyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)22-17-16-18(23)20(22)21(25)26/h18,20,23H,2-17H2,1H3,(H,25,26)/t18?,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUMUAYILUQEQG-IJHRGXPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N1CCC(C1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N1CCC([C@H]1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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